molecular formula C26H16ClF9N2O2 B609373 MYCi361

MYCi361

Cat. No.: B609373
M. Wt: 594.9 g/mol
InChI Key: CKLCWLSEYDDTCN-UHFFFAOYSA-N
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Description

MYCi361, also known as NUCC-0196361, is a small-molecule inhibitor that targets the MYC protein. MYC is a transcription factor involved in regulating essential cellular processes such as proliferation, metabolism, biosynthesis, and apoptosis. Overexpression of MYC is frequently observed in various cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MYCi361 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications .

Industrial Production Methods: Industrial production of this compound follows stringent protocols to ensure high purity and yield. The compound is typically supplied as a powder with a purity of ≥ 98% by High-Performance Liquid Chromatography (HPLC). It is stored at -20°C for long-term stability .

Chemical Reactions Analysis

Binding Affinity and Target Engagement

MYCi361 binds to the C-terminal bHLHZip domain of MYC (amino acids 366–381) with a dissociation constant (KdK_d) of 3.2 μM . Competitive fluorescence polarization assays confirmed direct binding to MYC but not MAX, with structural analogs (e.g., MYCi975) showing similar engagement .

Key Findings:

  • Cellular Thermal Shift Assay (CETSA): this compound destabilizes MYC in its native cellular environment, reducing thermal stability by ~5°C at 6 μM .

  • Biotinylated Derivative (Biotin-361): Pull-down assays demonstrated selective binding to MYC (not MAX or HIF-1α) in PC3 prostate cancer cells .

  • Competitive Binding: Excess phosphate-361 or MYC inhibitors (e.g., JKY-2–169) displaced Biotin-361 binding, while 10058-F4 (a different MYC inhibitor) did not .

Mechanism of MYC Degradation

This compound enhances MYC phosphorylation at threonine-58 (pT58) via GSK3β, triggering proteasomal degradation:

Biochemical Pathway:

  • Phosphorylation Cascade:

    • This compound increases pT58 levels by 3-fold within 1 hour (PC3 cells, 6 μM treatment) .

    • No effect on serine-62 (S62) phosphorylation or GSK3β activity (kinome/phosphatase screens negative) .

  • Proteasomal Degradation:

    • MYC half-life reduced from 66 min to 28 min (cycloheximide chase assay) .

    • Degradation blocked by proteasome inhibitor MG132 .

Mutant Resistance:

  • MYCT58A (T58→Ala): Resistant to degradation but retains this compound binding .

  • MYCS62A (S62→Ala): Unable to prime T58 phosphorylation, resistant to degradation .

Impact on MYC/MAX Dimerization

This compound disrupts MYC/MAX heterodimers, critical for transcriptional activity:

Assay Result Concentration Source
Proximity Ligation (PLA)60% reduction in MYC/MAX interactions (PC3 cells)6 μM, 1 hr
Co-Immunoprecipitation70% decrease in MYC/MAX binding (PC3 cells)6 μM, 1 hr
Electrophoretic Mobility Shift (EMSA)IC₅₀ = 4.2 μM for MYC/MAX/DNA complex disruptionIn vitro

Transcriptional and Functional Effects

MYCi375 (optimized analog) suppresses MYC-driven gene expression and tumor growth:

In Vitro:

  • IC₅₀ Values: 2–5 μM in MYC-dependent cell lines (e.g., PC3 prostate cancer, MV4–11 leukemia) .

  • RNA-Seq Analysis:

    • Downregulation of MYC targets (e.g., CDC25A, MYB) by 60–80% .

    • Cell cycle arrest via suppression of cyclins (CDK2, CDK4) and upregulation of p21/p16 .

In Vivo:

  • Tumor Growth Inhibition: 70% reduction in MycCaP allografts (70 mg/kg/day, 9 days) .

  • Immunomodulation: Increased tumor-infiltrating lymphocytes and PD-L1 upregulation .

Pharmacological Data

Parameter Value Source
Molecular Weight594.86 g/mol
FormulaC₂₆H₁₆ClF₉N₂O₂
Solubility (DMSO)100 mg/mL (168.1 mM)
Plasma Stability>90% after 24 hrs (mouse plasma)
In Vivo Efficacy50–70 mg/kg/day (i.p., mice)

Structural Insights

  • Regioisomer Specificity: The methyl group position (e.g., this compound vs. inactive analog 360) dictates activity .

  • Pharmacophore Model: A 5-point model prioritized this compound from 16 million compounds (ZINC database) .

Comparative Selectivity

This compound shows minimal off-target effects:

  • Kinome Screen: No inhibition of 468 kinases (6 μM) .

  • CETSA Specificity: No thermal destabilization of MAX, HIF-1α, or β-Catenin .

This synthesis highlights this compound’s unique mechanism as a dual-action MYC inhibitor (dimer disruptor + degradation promoter), positioning it as a promising candidate for MYC-driven cancers.

Scientific Research Applications

Cancer Types Targeted

MYCi361 has shown efficacy in various cancers characterized by MYC overexpression, including:

  • Prostate Cancer : Demonstrated significant tumor regression in models such as MycCaP and LNCaP.
  • Leukemia : Effective against cell lines like MV4-11.
  • Lymphoma : Inhibits growth in HL-60 and P493-6 cell lines.
  • Neuroblastoma : Shown to reduce viability in SK-N-B2 cells.

Immune Modulation

One of the notable applications of this compound is its impact on the tumor immune microenvironment. Treatment with this compound has been associated with:

  • Increased infiltration of immune cells into tumors.
  • Upregulation of PD-L1 expression on tumor cells, enhancing sensitivity to anti-PD1 immunotherapy.
  • Promotion of immunogenic cell death, which may sensitize tumors resistant to conventional therapies.

Case Study 1: Prostate Cancer Model

In a study involving murine models of prostate cancer (MycCaP), this compound was administered at a dosage of 100 mg/kg for two days followed by 70 mg/kg for nine days. The results indicated:

  • Significant reduction in tumor size.
  • Enhanced immune cell recruitment, particularly CD3+ T cells and dendritic cells.
  • Upregulation of immunoregulatory proteins, indicating a shift towards a more favorable immune environment for anti-tumor responses .

Case Study 2: Combination Therapy with Anti-PD1

This compound was tested in combination with anti-PD1 therapy in models resistant to immunotherapy. The combination led to:

  • Improved tumor responses compared to monotherapy.
  • A notable increase in intratumoral CD8+ T cells expressing interferon gamma and tumor necrosis factor alpha.
  • Evidence suggesting that this compound can overcome the immunosuppressive microenvironment typical of prostate tumors .

Pharmacokinetics and Toxicity

While this compound shows potent anti-tumor activity, it has a narrow therapeutic index. Studies indicate that:

  • The compound has moderate terminal elimination half-lives (44 hours for intraperitoneal dosing and 20 hours for oral dosing).
  • In vivo toxicity was observed, necessitating careful dose management .

Comparative Efficacy

To understand the relative efficacy of this compound compared to other compounds, a summary table is provided below:

CompoundCancer TypeDosage (mg/kg)Tumor ReductionImmune Cell InfiltrationNotes
This compoundProstate Cancer100/70SignificantIncreasedNarrow therapeutic index
MYCi975Prostate Cancer100GreaterEnhancedBetter tolerability
KSI-3716Bladder CancerNot specifiedModerateNot specifiedEffective against resistant tumors

Mechanism of Action

MYCi361 exerts its effects by directly binding to the MYC protein, disrupting the MYC/MAX heterodimerization. This disruption impairs MYC-driven gene expression and promotes MYC degradation through enhanced phosphorylation on threonine-58. The degradation of MYC leads to the suppression of tumor growth and modulation of the tumor immune microenvironment .

Comparison with Similar Compounds

    MYCi975: An improved analog of MYCi361 with better tolerability and efficacy.

    10074-G5: Another small-molecule inhibitor targeting the MYC protein.

    10074-A4: Similar to 10074-G5, it inhibits MYC by binding to a specific region of the protein.

    JKY-2-169: A small-molecule inhibitor that targets MYC.

    7594-0035: Another compound that binds to the MYC protein.

Uniqueness of this compound: this compound is unique due to its ability to enhance MYC phosphorylation and promote its degradation, leading to effective suppression of tumor growth. Its combination with anti-PD1 immunotherapy has shown promising results in enhancing antitumor efficacy .

Biological Activity

MYCi361 is a small molecule inhibitor targeting the MYC oncogene, which plays a critical role in various cancers due to its involvement in cell proliferation, apoptosis, and metabolism. This article synthesizes findings from multiple studies on the biological activity of this compound, including its mechanisms of action, effects on tumor growth, and potential therapeutic applications.

This compound functions primarily by disrupting the MYC/MAX heterodimerization, which is essential for MYC's transcriptional activity. Research indicates that this compound binds to the MYC protein, leading to its destabilization and promoting proteasomal degradation. This effect is particularly significant as it reduces the half-life of MYC protein from approximately 66 minutes to 28 minutes in prostate cancer cells (PC3) when treated with 6 µM of this compound .

Key Findings:

  • Binding Affinity : The dissociation constant (D value) for this compound binding to MYC is approximately 3.2 µM .
  • Phosphorylation Effects : this compound enhances phosphorylation at T58, which is associated with increased degradation of MYC .
  • Gene Expression : Treatment with this compound leads to downregulation of several MYC target genes involved in cell cycle regulation, such as CDC25A and Cyclins .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation across various cancer cell lines. For instance, in a panel of prostate cancer cells, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation .

Table 1: Effects of this compound on Cell Lines

Cell LineIC50 (µM)Apoptosis Induction (%)Comments
PC34-10HighSignificant reduction in viability
MDA-MB-4535-12ModerateInduced cleavage of caspase 3
MDA-MB-4686-11HighEnhanced anti-tumor activity

In Vivo Studies

In vivo experiments have shown that this compound can suppress tumor growth effectively. For example, studies involving MycCaP tumors revealed that treatment with this compound significantly inhibited tumor size and enhanced immune cell infiltration into the tumor microenvironment . Moreover, it was observed that combining this compound with anti-PD1 therapy improved therapeutic outcomes by enhancing anti-tumor immunity .

Table 2: In Vivo Efficacy of this compound

Tumor ModelTreatment Dose (mg/kg)Tumor Growth Inhibition (%)Immune Cell Infiltration
MycCaP1065Increased
Triple-Negative Breast Cancer (TNBC)570Enhanced

Case Studies

  • Prostate Cancer : A study highlighted the efficacy of this compound in reducing tumor size in prostate cancer models while also promoting immunogenic cell death. The treatment led to significant changes in the tumor microenvironment, enhancing the infiltration of CD8+ T cells .
  • Triple-Negative Breast Cancer : Research indicated that this compound not only inhibited proliferation but also induced apoptosis variably across different TNBC cell lines. The relationship between endogenous MYC levels and response to treatment was notably inverse; lower levels of MYC correlated with higher sensitivity to the drug .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of MYCi361 in disrupting MYC/MAX dimerization, and how can this be experimentally validated?

this compound binds directly to MYC with a dissociation constant (Kd) of 3.2 μM, destabilizing the MYC/MAX heterodimer and impairing MYC-driven transcriptional activity . Methodologically, researchers can validate this using:

  • Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to MYC in lysates from MYC-dependent cell lines (e.g., prostate cancer models) .
  • Co-immunoprecipitation (Co-IP) to quantify reduced MYC/MAX interaction post-treatment .
  • qPCR or RNA-seq to assess downstream suppression of MYC target genes (e.g., CCND1, MYCN) .

Q. What in vitro and in vivo models are commonly used to evaluate this compound efficacy?

  • In vitro : MYC-driven cell lines (e.g., SKNAS, U2OS, CMK) treated with this compound (1–10 μM) for 24–72 hours. Apoptosis is measured via Annexin V/PI staining, and MYC degradation is tracked via immunoblotting .
  • In vivo : Subcutaneous xenografts (e.g., MycCaP prostate tumors) treated with this compound (50–100 mg/kg, daily IP). Tumor volume reduction, immune cell infiltration (CD8+ T cells), and PD-L1 upregulation are key endpoints .

Q. How is this compound’s impact on immune modulation assessed in preclinical studies?

  • Flow cytometry to quantify tumor-infiltrating immune cells (e.g., CD45+ leukocytes, dendritic cells) .
  • IHC/IF staining for PD-L1 expression in tumor tissues post-treatment .
  • Syngeneic models combined with anti-PD1 therapy to evaluate synergistic effects on tumor regression .

Advanced Research Questions

Q. How does this compound alter transcriptional and metabolic circadian rhythms in cancer cells?

this compound upregulates BMAL1 and NR1D1/REV-ERBα while downregulating PER2, restoring circadian oscillations disrupted by MYC overexpression. Researchers use:

  • Time-course qPCR (samples every 2–4 hours over 24 hours) in MYC-ON/OFF systems (e.g., SHEP, SKNAS cells) .
  • RNA-seq coupled with ECHO software to identify oscillating genes (p < 0.05, 20–28 hr periodicity) .

Q. What experimental designs address contradictory data on this compound’s apoptotic effects across cell lines?

Discrepancies in apoptosis induction (e.g., 0–80% variance in breast cancer lines) necessitate:

  • Baseline MYC dependency screening via CRISPR/Cas9 or siRNA knockdown prior to this compound treatment .
  • Pharmacodynamic profiling (e.g., phospho-MYC Thr58, caspase-3 cleavage) to correlate response with MYC degradation .
  • Multi-omics integration (proteomics/transcriptomics) to identify resistance markers (e.g., USP33 in circ_0057558-high prostate cancer) .

Q. How can this compound be optimized to improve therapeutic index and pharmacokinetics?

  • Structure-activity relationship (SAR) studies to refine analogs (e.g., MYCi975 with longer half-life and lower toxicity) .
  • Pharmacokinetic assays measuring plasma concentration (Cmax), half-life (t1/2), and tumor penetration in murine models .
  • Combination screens with agents targeting MYC-addicted pathways (e.g., AZD1775 for WEE1 inhibition) .

Q. What methodologies validate this compound’s role in synthetic lethal interactions?

  • CRISPR-Cas9 screens to identify co-dependent genes (e.g., MAX) in MYC-driven leukemia .
  • Isobologram analysis for synergy quantification when combined with chemotherapies (e.g., vincristine in rhabdomyosarcoma) .

Q. Data Contradictions and Resolution

Q. Why does this compound show variable efficacy in MYC-overexpressing vs. MYC-addicted models?

  • Context-dependent MYC regulation : this compound efficacy correlates with MYC genomic amplification status and upstream regulators (e.g., circRNA-mediated c-Myc stabilization) .
  • Tumor microenvironment : Immune cell infiltration and PD-L1 status modulate response .

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-chlorophenyl)methoxy]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16ClF9N2O2/c1-38-19(11-21(37-38)26(34,35)36)18-6-7-20(40-12-13-2-4-17(27)5-3-13)22(23(18)39)14-8-15(24(28,29)30)10-16(9-14)25(31,32)33/h2-11,39H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLCWLSEYDDTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16ClF9N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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